[1,4']Bipiperidinyl-3-Carboxylic Acid Ethyl Ester

Catalog No.
S2761154
CAS No.
340962-71-2
M.F
C13H24N2O2
M. Wt
240.347
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1,4']Bipiperidinyl-3-Carboxylic Acid Ethyl Ester

CAS Number

340962-71-2

Product Name

[1,4']Bipiperidinyl-3-Carboxylic Acid Ethyl Ester

IUPAC Name

ethyl 1-piperidin-4-ylpiperidine-3-carboxylate

Molecular Formula

C13H24N2O2

Molecular Weight

240.347

InChI

InChI=1S/C13H24N2O2/c1-2-17-13(16)11-4-3-9-15(10-11)12-5-7-14-8-6-12/h11-12,14H,2-10H2,1H3

InChI Key

NCCMYMPJFQWVCO-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCCN(C1)C2CCNCC2

solubility

not available

[1,4']Bipiperidinyl-3-Carboxylic Acid Ethyl Ester is a chemical compound characterized by its bipiperidine structure, which consists of two piperidine rings connected by a carbon chain. The compound features a carboxylic acid functional group at the 3-position and an ethyl ester moiety. This unique structure contributes to its potential applications in various fields, including medicinal chemistry and biological research.

[1,4']Bipiperidinyl-3-carboxylic acid ethyl ester itself does not have a known mechanism of action in biological systems. Its significance lies in its role as a precursor molecule for drugs that target specific receptors or enzymes. The final drug will determine the mechanism by which it interacts with the body [].

Applications in Medicinal Chemistry and Drug Discovery:

[1,4']Bipiperidinyl-3-carboxylic acid ethyl ester is a valuable intermediate in the synthesis of various drugs due to its unique chemical structure. Its two piperidine rings, connected by a three-carbon chain, offer a versatile platform for incorporating functionalities that can interact with biological targets.

Several studies have explored this compound as a starting material for the synthesis of potential therapeutic agents targeting diverse diseases. For example, researchers have investigated its use in developing:

  • Anticonvulsants: [1,4']Bipiperidinyl-3-carboxylic acid ethyl ester has been utilized as a precursor for the synthesis of novel anticonvulsant agents. These compounds aim to control and prevent seizures by modulating specific ion channels in the brain. Source: European Journal of Medicinal Chemistry:
  • Anxiolytics: The anxiolytic potential of derivatives obtained from [1,4']bipiperidinyl-3-carboxylic acid ethyl ester has also been explored. These compounds may act by influencing neurotransmitter systems involved in anxiety, offering potential for treating anxiety disorders. Source: Arzneimittelforschung:
  • Antidepressants: Studies suggest that certain derivatives of [1,4']bipiperidinyl-3-carboxylic acid ethyl ester exhibit antidepressant-like properties in animal models. These findings warrant further investigation of their potential for treating depression. Source: Bioorganic & Medicinal Chemistry Letters:

The chemical behavior of [1,4']Bipiperidinyl-3-Carboxylic Acid Ethyl Ester can be understood through its functional groups. The carboxylic acid group can undergo typical reactions such as:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Loss of carbon dioxide under certain conditions, leading to the formation of a corresponding hydrocarbon.
  • Reduction: The carboxylic acid can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions are essential for modifying the compound for specific applications or enhancing its biological activity.

The biological activity of [1,4']Bipiperidinyl-3-Carboxylic Acid Ethyl Ester has been explored in various studies. Compounds with similar structures often exhibit pharmacological properties, including:

  • Antidepressant effects: Bipiperidine derivatives have shown potential in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Antimicrobial activity: Many piperidine derivatives possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.

The specific biological effects of this compound would need to be evaluated through bioassays to establish its efficacy and safety profile.

Synthesis of [1,4']Bipiperidinyl-3-Carboxylic Acid Ethyl Ester can be achieved through several methods:

  • Condensation Reactions: The synthesis may begin with the condensation of piperidine derivatives followed by the introduction of the carboxylic acid group.
  • Esterification: The carboxylic acid can be converted into an ethyl ester using ethanol and a catalyst like sulfuric acid.
  • Multi-step Synthesis: A stepwise approach involving protection and deprotection strategies may be employed to selectively introduce functional groups at various stages of synthesis.

Each method has its advantages and can be chosen based on the desired yield and purity of the final product.

The applications of [1,4']Bipiperidinyl-3-Carboxylic Acid Ethyl Ester span several domains:

  • Medicinal Chemistry: Potential use as a lead compound in drug development targeting neurological disorders due to its structural similarity to known pharmacophores.
  • Chemical Biology: Utilized in studies investigating enzyme interactions or receptor binding due to its ability to modify biological pathways.
  • Material Science: Possible applications in creating novel polymers or materials due to its unique chemical structure.

Interaction studies are crucial for understanding how [1,4']Bipiperidinyl-3-Carboxylic Acid Ethyl Ester interacts with biological targets. These studies typically involve:

  • In vitro assays to evaluate binding affinity and specificity towards receptors or enzymes.
  • Molecular docking studies to predict how the compound fits into active sites of target proteins.
  • Cell-based assays to assess physiological responses upon treatment with the compound.

Such studies help elucidate the mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with [1,4']Bipiperidinyl-3-Carboxylic Acid Ethyl Ester, including:

Compound NameStructure TypeNotable Activity
Piperidine DerivativesMonocyclicAntidepressant, analgesic
1-(2-Pyridinyl)piperidineBicyclicAntimicrobial
4-PiperidoneMonocyclicAntipsychotic
N-MethylpiperidineMonocyclicCNS stimulant

These compounds are noteworthy for their biological activities and provide a basis for comparison regarding efficacy and safety profiles. The unique bipiperidine structure of [1,4']Bipiperidinyl-3-Carboxylic Acid Ethyl Ester may confer distinct properties that differentiate it from these similar compounds, particularly in terms of receptor selectivity and metabolic stability.

The systematic IUPAC name for this compound is ethyl 1,4'-bipiperidine-3-carboxylate, reflecting its bipiperidine core and ester functionalization. The CAS registry number is 340962-71-2, with synonyms including ethyl 1-(piperidin-4-yl)piperidine-3-carboxylate and 4-[3-(ethoxycarbonyl)piperidino]piperidine.

PropertyValue
CAS Number340962-71-2
Molecular FormulaC₁₃H₂₄N₂O₂
Molecular Weight240.34 g/mol
SynonymsEthyl [1,4'-bipiperidine]-3-carboxylate, 1-(4-piperidinyl)-3-piperidinecarboxylic acid ethyl ester

This nomenclature adheres to IUPAC guidelines, emphasizing the connectivity of the bipiperidine system and the ester’s position at the 3-carbon of one piperidine ring.

Molecular Architecture: Bipiperidinyl Core and Ester Functionalization

The molecule consists of two piperidine rings connected via a single bond between the 1-position of one ring and the 4'-position of the other, forming a 1,4'-bipiperidine scaffold. The ester group (OCH₂CH₃) is attached to the 3-carbon of the first piperidine ring, creating a 3-carboxylic acid ethyl ester moiety.

Key Structural Features

  • Bipiperidinyl Backbone:

    • Two six-membered piperidine rings with nitrogen atoms at positions 1 and 4' (relative to the connecting bond).
    • The rings are connected by a single bond, allowing rotational flexibility but maintaining a semi-rigid conformation.
  • Ester Functionalization:

    • The ethyl ester group (OCH₂CH₃) enhances solubility and reactivity, enabling participation in nucleophilic acyl substitutions or transesterification reactions.
    • The carbonyl group (C=O) introduces dipole-dipole interactions, influencing molecular packing in crystalline states.

SMILES and Connectivity

The SMILES notation CCOC(=O)C1CCCCN1C2CCNCC2 illustrates the ethyl ester linked to the bipiperidine system. The connectivity ensures that the ester group is positioned to interact with hydrogen-bond donors or acceptors in biological or synthetic contexts.

Crystallographic Data and Conformational Isomerism

While direct crystallographic data for [1,4']bipiperidinyl-3-carboxylic acid ethyl ester is limited, related studies on analogous compounds provide insights into its potential solid-state behavior:

  • Hydrogen Bonding Patterns:

    • The ester’s carbonyl oxygen and the piperidine nitrogens may form intermolecular hydrogen bonds, stabilizing crystalline lattices. For example, in ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate, bifurcated N–H⋯(O,O) bonds create one-dimensional chains.
    • The ethyl group’s flexibility may allow conformational isomerism, though collisional cooling in jet expansions typically favors all-trans arrangements for ester-linked chains.
  • Conformational Preferences:

    • The bipiperidine system’s flexibility allows for chair or boat conformations in individual rings, but steric hindrance between the ester and adjacent piperidine may restrict rotational freedom.
    • Computational studies suggest that the ester group’s electron-withdrawing effect stabilizes specific dihedral angles, favoring planar conformations in the bipiperidine core.

Comparative Structural Analysis with Related Piperidine Derivatives

The 3-carboxylic acid ethyl ester derivative differs significantly from other bipiperidinyl esters in substitution patterns and reactivity:

CompoundSubstitution PositionMolecular FormulaKey Application
[1,4']Bipiperidinyl-2-carboxylic acid ethyl ester2-carboxylic acidC₁₃H₂₄N₂O₂Pharmaceutical intermediates
[1,4']Bipiperidinyl-4-carboxylic acid methyl ester4-carboxylic acidC₁₂H₂₂N₂O₂Receptor-binding studies
[1,4']Bipiperidinyl-3-carboxylic acid ethyl ester3-carboxylic acidC₁₃H₂₄N₂O₂Drug synthesis, bioactivity modulation

Functional Implications of Positional Isomerism

  • Reactivity:

    • The 3-carboxylic ester is more sterically accessible than 2- or 4-substituted analogs, facilitating nucleophilic attacks or coupling reactions.
    • The 4-substituted methyl ester (CAS 889952-08-3) has reduced solubility due to increased hydrophobicity, limiting its utility in aqueous-phase reactions.
  • Biological Activity:

    • The 3-position ester may mimic endogenous ligands for G-protein-coupled receptors (GPCRs), whereas 2- or 4-substituted derivatives often target ion channels or enzymes.

Applications in Synthesis and Research

Pharmaceutical Development

[1,4']Bipiperidinyl-3-carboxylic acid ethyl ester is a critical intermediate in synthesizing neurologically active compounds, including:

  • Antidepressants and Anxiolytics:
    • The bipiperidine scaffold mimics the structure of serotonin receptor antagonists (e.g., piperazine derivatives).
    • The ester group enables prodrug strategies, improving bioavailability through enzymatic hydrolysis.
  • Opioid Analgesics:
    • Functionalization of the ester group with aryl or alkyl substituents generates μ-opioid receptor agonists with reduced side effects.

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis:

Key Reactions

  • Hydrolysis:

    • Basic or acidic hydrolysis converts the ester to the carboxylic acid, enabling salt formation or peptide coupling.
  • Aminolysis:

    • Reaction with amines (e.g., benzylamine) replaces the ethyl group, yielding amides for further functionalization.
  • Cross-Coupling Reactions:

    • The piperidine nitrogen can participate in Buchwald-Hartwig amination or Suzuki-Miyaura couplings to introduce aryl groups.

Drug Formulation and Stability

The ethyl ester enhances solubility in organic solvents, facilitating formulation into:

  • Liposomal Delivery Systems:
    • The ester’s lipophilicity improves encapsulation efficiency in lipid-based carriers.
  • Polymeric Drug Conjugates:
    • The carboxylic acid (post-hydrolysis) can be covalently linked to biocompatible polymers for sustained release.

Biochemical Studies

The compound’s structure allows exploration of:

  • Receptor-Ligand Interactions:
    • The bipiperidine core interacts with hydrophobic pockets in GPCRs, while the ester group modulates binding affinity.
  • Enzyme Inhibition:
    • Derivatives inhibit acetylcholinesterase or monoamine oxidases by mimicking endogenous substrates.

Key Synthetic Pathways from Piperidine Precursors

Piperidine derivatives serve as foundational building blocks for synthesizing [1,4']bipiperidinyl-3-carboxylic acid ethyl ester. A prominent route involves the reaction of 4-benzylpiperidine with N-α-Boc-protected amino acids using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) as coupling agents in dimethylformamide (DMF) at -15°C [2]. This method achieves yields exceeding 85% by stabilizing reactive intermediates through low-temperature conditions.

Alternatively, phosgene (COCl₂) in methylene chloride facilitates the formation of the bipiperidinyl backbone via carbonyl chloride intermediates. For instance, [1,4']bipiperidinyl-1'-carbonyl chloride is synthesized by treating 1,4'-bipiperidine with phosgene in dichloromethane under reflux, followed by hydrochloride salt precipitation [1]. This pathway emphasizes the role of chlorinated solvents in enhancing electrophilicity for subsequent esterification.

Esterification Techniques for Carboxylic Acid Intermediate

Esterification of the carboxylic acid intermediate employs ethanol under acid catalysis. The intermediate, [1,4']bipiperidinyl-3-carboxylic acid, is refluxed with ethanol and sulfuric acid (H₂SO₄) at 80°C for 12 hours, achieving 92% conversion to the ethyl ester [5]. Solvent selection critically impacts reaction efficiency; toluene and acetonitrile are preferred for their ability to azeotropically remove water, driving the equilibrium toward ester formation [1].

Recent advances utilize in situ activation with thionyl chloride (SOCl₂) to generate acyl chlorides, which react with ethanol at room temperature. This method reduces side products such as dialkyl ethers, which typically form under prolonged heating [5].

Catalytic Approaches in Bipiperidinyl Coupling Reactions

Piperidine itself acts as a catalyst in key elimination steps. During Knoevenagel condensations, piperidine lowers the activation energy for enolate attack on electrophilic carbons from 23.4 kcal mol⁻¹ (with hydroxide) to 14.1 kcal mol⁻¹, accelerating product formation [4]. This catalytic effect is leveraged in bipiperidinyl coupling, where piperidine facilitates iminium ion stabilization, enabling nucleophilic addition of secondary amines at ambient temperatures [6].

Asymmetric allylboration of glutaldehyde followed by aminocyclization provides a stereoselective route to C2-symmetric piperidine intermediates. For example, 2,6-diallylpiperidine carboxylic acid methyl ester undergoes iodocarbamation to yield trans-2,6-disubstituted alkaloids, demonstrating the versatility of catalytic desymmetrization [6].

Optimization of HCl-Mediated Deprotection Strategies

Deprotection of N-Boc groups is efficiently achieved using hydrogen chloride (HCl) gas generated ex situ from sodium chloride (NaCl) and sulfuric acid in a two-chamber reactor [5]. This solvent-free method minimizes hydrolysis of acid-labile esters, achieving quantitative deprotection with 1.1 equivalents of HCl at 25°C. Comparative studies show superior performance over traditional HCl/dioxane systems, which require excess acid and produce stoichiometric waste [5].

In bipiperidinyl synthesis, HCl-mediated deprotection is optimized by controlling gas flow rates to prevent over-acidification, which can lead to piperidine ring opening. The optimal pH range of 2.5–3.0 ensures selective Boc removal without degrading the ethyl ester moiety [1].

Impurity Profiling and Byproduct Formation Analysis

Common impurities include dimeric species arising from Schiff base condensation during aminocyclization. For instance, Al-piperidine-2-carboxylic acid dimerizes via dehydration and decarboxylation, forming octahydropyrido[3,2-a]indolizin-10(4bH)-one [3]. Chromatographic analysis (HPLC) identifies this byproduct at retention times of 12.7 minutes, requiring silica gel chromatography for removal [3].

Solvent choice also influences byproduct profiles. Methylene chloride promotes carbonyl chloride stability but risks forming chlorinated adducts if residual phosgene remains [1]. Accelerated stability testing (40°C/75% RH) reveals that acetonitrile-based reactions exhibit 3% degradation over 30 days, compared to 8% in toluene, underscoring the need for inert storage conditions [2].

The thermodynamic properties of [1,4']Bipiperidinyl-3-Carboxylic Acid Ethyl Ester have been characterized through computational predictions and comparative analysis with structurally related compounds. The compound exhibits a predicted boiling point of 327.4 ± 42.0°C at 760 mmHg [1] [2] [3], demonstrating significant thermal stability typical of bipiperidine derivatives. This elevated boiling point reflects the substantial intermolecular forces present in the compound, particularly hydrogen bonding involving the piperidine nitrogen atoms and van der Waals interactions between the aromatic systems.

The density is predicted to be 1.055 ± 0.06 g/cm³ [2] [4], which is consistent with organic compounds containing multiple nitrogen atoms and ester functionalities. For comparative analysis, the related [1,4']Bipiperidinyl-4-carboxylic acid ethyl ester exhibits similar thermodynamic properties with a density of 1.1 ± 0.1 g/cm³ and identical boiling point [1], suggesting that the position of the carboxylic acid substituent has minimal impact on these fundamental properties.

The flash point is calculated at 151.8 ± 27.9°C [1] [3], indicating moderate thermal hazard characteristics and providing important safety parameters for handling and storage. This value is substantially higher than simpler piperidine derivatives, reflecting the increased molecular weight and reduced volatility of the bipiperidine ester structure.

Phase behavior analysis reveals that the compound exists as a solid at room temperature, with melting point data not extensively reported in the available literature [1] [5]. However, comparative studies with related piperidine derivatives suggest melting points in the range of 60-80°C for similar structural frameworks [6]. The refractive index is calculated at 1.497 [1] [3], providing optical characterization data essential for identification and purity assessment.

PropertyValueReference Compounds
Boiling Point (°C)327.4 ± 42.0 at 760 mmHg [1] [2]1,4'-Bipiperidine: 251.4 ± 8.0°C [6]
Density (g/cm³)1.055 ± 0.06 [2] [4]Ethyl piperidine-4-carboxylate: 1.019 [7]
Flash Point (°C)151.8 ± 27.9 [1] [3]1,4'-Bipiperidine: 99.9 ± 9.4°C [6]
Refractive Index1.497 [1] [3]Calculated value

Solubility Characteristics in Organic Solvents and Aqueous Systems

The solubility profile of [1,4']Bipiperidinyl-3-Carboxylic Acid Ethyl Ester reflects its amphiphilic nature, combining hydrophobic bipiperidine rings with a polar ester functionality. The compound demonstrates enhanced solubility in polar organic solvents including alcohols, dimethyl sulfoxide, and dimethyl formamide [8]. This solubility pattern is characteristic of piperidine derivatives, which typically show good solubility in alcohols and chlorinated solvents due to potential hydrogen bonding and dipole-dipole interactions [9].

Aqueous solubility is expected to be limited due to the lipophilic bipiperidine framework, though the ester group provides some hydrophilic character. Similar piperidine derivatives require co-solvent systems for aqueous formulations, with dimethyl formamide commonly used to enhance water solubility [8]. The compound exhibits pH-dependent solubility characteristics, with enhanced solubility under acidic conditions where the piperidine nitrogen atoms can undergo protonation.

Organic solvent compatibility extends to standard laboratory solvents including dichloromethane, ethyl acetate, and acetone, which are commonly employed in synthetic procedures [10] [11]. The compound shows stability in these solvents under ambient conditions, though thermal decomposition studies indicate potential degradation pathways at elevated temperatures [12].

The partition coefficient characteristics suggest moderate lipophilicity, consistent with the structural features combining polar ester functionality with lipophilic bipiperidine rings. Comparative studies with related piperidine derivatives indicate log P values typically ranging from 1.0 to 2.0 [7] [13], reflecting balanced hydrophilic-lipophilic properties suitable for pharmaceutical applications.

Solvent ClassSolubility CharacteristicsNotes
Polar OrganicGood to excellent [8]DMSO, DMF, alcohols
ChlorinatedGood [9]Dichloromethane, chloroform
AqueousLimited [8]Enhanced with co-solvents
HydrocarbonsPoor to moderateDepends on specific structure

Spectroscopic Fingerprinting: Nuclear Magnetic Resonance, Infrared, and Mass Spectral Signatures

Nuclear Magnetic Resonance spectroscopic characterization provides definitive structural identification for [1,4']Bipiperidinyl-3-Carboxylic Acid Ethyl Ester. The ¹H Nuclear Magnetic Resonance spectrum (400 MHz, CDCl₃) exhibits characteristic signals including: δ 4.18 (quartet, J=7.1 Hz, 2H) for the ethyl ester OCH₂CH₃ protons [10], δ 3.77-3.58 (multiplet, 6H) for piperidine CH protons [10], δ 2.45-2.42 (multiplet, 4H) for piperidine CH₂ protons [10], and δ 1.27 (triplet, J=7.1 Hz, 3H) for the methyl group [10].

Infrared spectroscopy reveals the expected functional group signatures characteristic of ester compounds. The carbonyl stretch appears at approximately 1700 cm⁻¹ [14], consistent with the "Rule of Three" for ester identification, which encompasses three intense peaks at ~1700, ~1200, and ~1100 cm⁻¹ corresponding to C=O stretch and two C-O stretches [14]. Additional peaks in the 3400-3300 cm⁻¹ region indicate N-H stretching vibrations from the piperidine rings.

Mass spectrometry analysis using electrospray ionization provides molecular ion confirmation with m/z 241.2 [M+H]⁺ [10], validating the calculated molecular weight of 240.34 g/mol. The exact mass is 240.183777 Da [15], providing high-precision mass spectral data for analytical applications.

¹³C Nuclear Magnetic Resonance spectroscopy would be expected to show signals characteristic of the ester carbonyl carbon, piperidine ring carbons, and ethyl ester carbons, though specific chemical shift data were not extensively reported in the available literature. The spectroscopic data collectively provide comprehensive structural verification and analytical methodology for compound identification and purity assessment.

Spectroscopic MethodKey SignalsStructural Assignment
¹H NMR (CDCl₃)δ 4.18 (q, J=7.1, 2H) [10]OCH₂CH₃
¹H NMR (CDCl₃)δ 1.27 (t, J=7.1, 3H) [10]CH₃
IR~1700 cm⁻¹ [14]C=O stretch
MS (ESI)m/z 241.2 [M+H]⁺ [10]Molecular ion

Chromatographic Behavior in Reverse-Phase High Performance Liquid Chromatography Systems

The chromatographic behavior of [1,4']Bipiperidinyl-3-Carboxylic Acid Ethyl Ester in reverse-phase High Performance Liquid Chromatography systems reflects its moderate lipophilicity and structural characteristics. Reverse-phase chromatography using C18 stationary phases provides effective separation and analysis, with retention behavior influenced by the compound's amphiphilic nature combining hydrophobic bipiperidine rings with polar ester functionality.

Chromatographic retention studies on related piperidine derivatives demonstrate that retention times are significantly influenced by mobile phase composition, particularly the organic modifier concentration [16] [17]. The compound exhibits typical reverse-phase behavior with increased retention at lower organic solvent concentrations and decreased retention as acetonitrile or methanol content increases in the mobile phase.

Specialized polystyrene-backed C18 columns (PRP-C18) may offer advantages for hydrocarbon-like separation behavior compared to traditional silica-backed columns [17]. This is particularly relevant for lipophilicity assessment and correlation with biological activity parameters. Isocratic conditions using 60% organic modifier have been successfully employed for similar bipiperidine derivatives [17].

The chromatographic lipophilicity parameter (log K') can be determined from retention time measurements and provides valuable information for pharmacokinetic predictions. Studies with related compounds suggest log K' values correlating well with shake-flask partition coefficients [17], enabling chromatographic estimation of lipophilicity parameters.

High Performance Liquid Chromatography method development for [1,4']Bipiperidinyl-3-Carboxylic Acid Ethyl Ester typically employs gradient elution with acetonitrile-water or methanol-water mobile phases [18]. The compound demonstrates stability under typical chromatographic conditions with minimal on-column degradation when appropriate pH buffering is maintained.

Chromatographic ParameterTypical RangeApplications
Retention Factor (k')2-8 [17]Method development
Mobile PhaseACN/H₂O or MeOH/H₂O [18]Routine analysis
Column TypeC18, PRP-C18 [17]Lipophilicity studies
DetectionUV, MS [18]Quantitative analysis

pKa Determination and pH-Dependent Stability Studies

The pKa determination for [1,4']Bipiperidinyl-3-Carboxylic Acid Ethyl Ester involves characterization of the ionizable piperidine nitrogen atoms. Based on the structural features and comparison with related compounds, the pKa values are expected to fall in the range of 9-11 [7], typical of secondary piperidine derivatives. The exact pKa values significantly influence the compound's behavior under physiological conditions and impact its pharmacokinetic properties.

pH-dependent stability studies reveal critical information about the compound's behavior across different pH environments. Ester hydrolysis kinetics demonstrate classical patterns with enhanced degradation under both strongly acidic and strongly alkaline conditions [19] [20]. The compound exhibits maximum stability in the pH range of 4-6 [21], similar to other piperidine ester derivatives.

Hydrolysis mechanisms involve both specific acid-base catalysis and general acid-base catalysis depending on the pH conditions [22] [19]. Under acidic conditions, protonation of the piperidine nitrogen atoms may influence the electron density at the ester carbonyl, affecting hydrolysis rates. Alkaline conditions promote nucleophilic attack by hydroxide ions on the ester carbonyl carbon, leading to saponification reactions [20] [23].

Temperature-dependent stability studies indicate that hydrolysis rates increase significantly at elevated temperatures [19] [20], with activation energies typical of ester hydrolysis reactions. The compound demonstrates reasonable stability at ambient temperatures in neutral aqueous solutions but requires controlled storage conditions to prevent degradation.

pH-rate profiles for similar piperidine derivatives show pseudo-first-order kinetics for degradation processes [22] [21]. The observed rate constants exhibit pH dependence consistent with specific acid-base catalysis mechanisms, allowing prediction of stability under various formulation conditions.

pH RangeStability CharacteristicsDegradation Mechanism
1-3Moderate stability [21]Acid-catalyzed hydrolysis
4-6Maximum stability [21]Minimal degradation
7-9Good stabilitySpontaneous hydrolysis
10-13Decreased stability [21]Base-catalyzed hydrolysis

Kinetic parameters for ester hydrolysis typically follow Arrhenius behavior with activation energies of 80-120 kJ/mol [19] [20] for similar compounds. The half-life under physiological conditions (pH 7.4, 37°C) is estimated to be several hours to days, depending on specific environmental factors and the presence of catalytic species.

XLogP3

1.1

Dates

Last modified: 08-17-2023

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